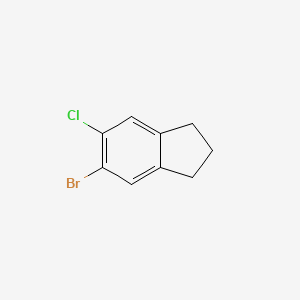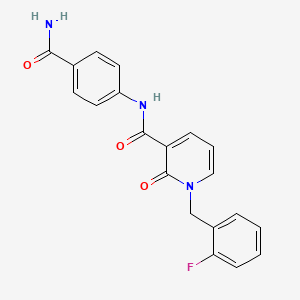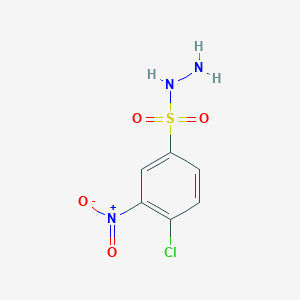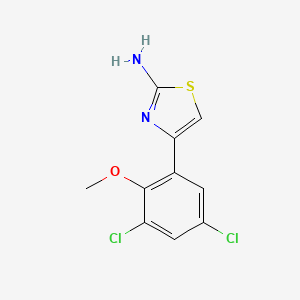![molecular formula C16H14ClN3O3S3 B2373789 3-((4-chlorophenyl)thio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)propanamide CAS No. 887201-99-2](/img/structure/B2373789.png)
3-((4-chlorophenyl)thio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-((4-chlorophenyl)thio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)propanamide” is a chemical compound that has captured the interest of scientists due to its potential applications in various fields of research and industry. It is a derivative of thiazole, a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .
Aplicaciones Científicas De Investigación
Anticancer Potential
Research has demonstrated the pro-apoptotic activity of compounds related to "3-((4-chlorophenyl)thio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)propanamide" in the context of anticancer agents. A derivative showcasing significant proapoptotic activity against melanoma cell lines, with a particular compound inhibiting human carbonic anhydrase isoforms, which are relevant to cancer progression and metastasis. This compound demonstrated growth inhibition on melanoma cancer cell lines, presenting itself as a promising candidate for anticancer therapy (Yılmaz et al., 2015).
Antiviral Activity
Sulfonamide derivatives, including structures similar to "this compound," have been synthesized and evaluated for their antiviral activity. Specifically, studies on 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives have shown promise against the tobacco mosaic virus, indicating potential applications in developing antiviral agents (Chen et al., 2010).
Antimicrobial Properties
The synthesis and evaluation of compounds bearing resemblance to "this compound" have also been explored for their antimicrobial properties. Research into various derivatives has shown moderate activity against pathogenic bacterial strains such as Escherichia coli and Salmonella typhi, as well as fungal strains, indicating their potential as antimicrobial agents (Sah et al., 2014).
Anticonvulsant Effects
Derivatives of sulfonamide, structurally related to "this compound," have been synthesized and tested for their anticonvulsant activity. Some compounds in this category have shown protection against picrotoxin-induced convulsion, highlighting their potential utility in the treatment of seizure disorders (Farag et al., 2012).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as those containing benzo[d]thiazol-2-yl groups, have been reported to inhibit hiv-1 reverse transcriptase (rt) .
Mode of Action
Similar compounds have been found to exhibit uncompetitive inhibition . This means that the compound binds to the enzyme-substrate complex, preventing the reaction from proceeding and thus inhibiting the activity of the enzyme .
Biochemical Pathways
Given the potential inhibition of hiv-1 rt, it could be involved in the replication cycle of hiv-1 .
Pharmacokinetics
The compound’s stability and potential bioavailability could be inferred from its chemical structure and the properties of similar compounds .
Result of Action
If it indeed inhibits hiv-1 rt as similar compounds do, it could potentially prevent the replication of hiv-1, thereby inhibiting the progression of hiv infection .
Action Environment
Factors such as temperature, ph, and the presence of other compounds could potentially affect its stability and efficacy .
Propiedades
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3S3/c17-10-1-3-11(4-2-10)24-8-7-15(21)20-16-19-13-6-5-12(26(18,22)23)9-14(13)25-16/h1-6,9H,7-8H2,(H2,18,22,23)(H,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJCSUMAHLSUGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2373707.png)

![2-amino-N-(2-methylpropyl)-1-(pyridin-2-ylmethylideneamino)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2373710.png)

![N-[(1R*,4R*)-4-Aminocyclohexyl]picolinamide dihydrochloride](/img/structure/B2373717.png)


![2-(4-chlorophenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2373721.png)

![3-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2373723.png)
![4-cyclopropyl-3-methyl-1-[(pyridin-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2373724.png)
![1-(2,4-Dimethylphenyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2373728.png)
![3-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]quinoline-6-carbonitrile](/img/structure/B2373729.png)
